molecular formula C22H31NO3 B001027 Oxybutynin CAS No. 5633-20-5

Oxybutynin

Cat. No.: B001027
CAS No.: 5633-20-5
M. Wt: 357.5 g/mol
InChI Key: XIQVNETUBQGFHX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Oxybutynin primarily targets the muscarinic acetylcholine receptors of the urinary bladder . These receptors play a crucial role in the contraction of the detrusor muscle, which is responsible for bladder emptying .

Mode of Action

This compound acts as an anticholinergic medication . It inhibits the action of acetylcholine, a neurotransmitter, on the muscarinic receptors of the urinary bladder . This inhibition prevents the contraction of the detrusor muscle, resulting in the relaxation of the urinary bladder .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, this compound disrupts the normal signaling process that leads to bladder contraction . This results in decreased bladder muscle tone and reduced urge to void .

Pharmacokinetics

This compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed in the body and has a high protein binding of 91-93% . The elimination half-life of this compound is approximately 12.4-13.2 hours , indicating its prolonged action in the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of the detrusor muscle of the urinary bladder . This results in a decrease in urinary urgency, frequency, and incontinence . It improves the quality of life for patients affected by overactive bladder syndrome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs in the system can interact with this compound, potentially altering its effectiveness . Additionally, disease conditions such as autonomic neuropathy, infectious diarrhea, angle-closure glaucoma, GI/urinary obstruction/atony, myasthenia gravis, and central nervous system disorders can affect the action of this compound . Therefore, the patient’s overall health status and concurrent medications should be considered when prescribing this compound.

Biochemical Analysis

Biochemical Properties

Oxybutynin acts primarily as an antimuscarinic drug with a high affinity for muscarinic receptors in human bladder tissue, effectively blocking carbachol-induced contractions . It has an antimuscarinic effect, a direct muscle relaxant effect, and local anesthetic actions .

Cellular Effects

This compound reduces detrusor muscle activity, relaxing the bladder and preventing the urge to void . It is thought to prevent involuntary bladder contractions and/or urgency by inhibiting the muscarinic receptors within the urothelium and detrusor muscle .

Molecular Mechanism

This compound works by blocking the effects of acetylcholine on smooth muscle . It is heavily metabolized by the CYP3A4 enzyme system in both the liver and the wall of the intestine .

Temporal Effects in Laboratory Settings

The action of this compound quickly vanishes in about 10 hours . A pharmacokinetic study revealed that this compound was rapidly absorbed, and peak concentrations were reached within about 1 hour of administration .

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease food consumption, orientation ability, tactile perception, cognition and memory, induce restlessness and stress, impact social relationships, and lead to dependence .

Metabolic Pathways

This compound is heavily metabolized by the CYP3A4 enzyme system in both the liver and the wall of the intestine . A new metabolic scheme for this compound was delineated, identifying three distinct oxidative metabolic pathways .

Transport and Distribution

This compound and trospium are substrates of the human organic cation transporters . Total uptake of this compound was very high in all transfected HEK293 cells and only a small portion was due to specific, decynium-22-sensitive hOCT-mediated uptake .

Subcellular Localization

Given its role in inhibiting muscarinic receptors within the urothelium and detrusor muscle, it can be inferred that this compound likely localizes to these areas within the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxybutynin involves several steps, starting with the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate. This intermediate is then esterified with 4-(diethylamino)-2-butyne-1-ol to form this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes, utilizing high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Oxybutynin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites like N-desethylthis compound, which retains some anticholinergic activity .

Scientific Research Applications

Oxybutynin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxybutynin is unique due to its combination of antimuscarinic and direct muscle relaxant effects. It is also available in multiple formulations, including oral tablets, extended-release tablets, and transdermal patches, offering flexibility in treatment options .

Properties

IUPAC Name

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQVNETUBQGFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1508-65-2 (hydrochloride)
Record name Oxybutynin [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID0023406
Record name Oxybutynin
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Molecular Weight

357.5 g/mol
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Physical Description

Solid
Record name Oxybutynin
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Solubility

1.00e-02 g/L
Record name Oxybutynin
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Mechanism of Action

Oxybutynin acts to relax the bladder by inhibiting the muscarinic action of acetylcholine on smooth muscle, and not skeletal muscle. The active of oxybutynin is metabolite is N-desethyloxybutynin. It competitively inhibits the postganglionic type 1, 2 and 3 muscarinic receptors. The above actions lead to increased urine capacity in the bladder, decreasing urinary urgency and frequency. In addition, oxybutynin delays the initial desire to void., RESULTS OF CYSTOMETRIC STUDIES SHOWED THAT THE DRUG INCR BLADDER CAPACITY @ ONSET OF FIRST CONTRACTION & FIRST DESIRE TO VOID, AS WELL AS @ END OF CYSTOMETRY. /CHLORIDE/
Record name Oxybutynin
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CAS No.

5633-20-5
Record name Oxybutynin
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Record name Benzeneacetic acid, a-cyclohexyl-a-hydroxy-,4-(diethylamino)-2-butyn-1-yl ester
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Record name Oxybutynin
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Melting Point

122-124, CRYSTALS; MP: 129-130 °C /CHLORIDE/, 129 - 130 °C
Record name Oxybutynin
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Record name OXYBUTYNIN
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Record name Oxybutynin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The Oxybutynin Resin Complex was prepared by first dissolving 300 g of oxybutynin hydrochloride in 8 L of purified water, and then slowly adding 1586 g of AMBERLITE™ IRP-69 resin with continuous mixing. The pH was adjusted to 3.9. The dispersion was mixed for 4 hours, and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convention oven maintained at 50° C. until moisture content was about 25%. KOLLICOAT™ SR-30D polymer system (540 g) was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried in a 50° C. VWR™ convention oven to the moisture content about 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ and continued drying at 50° C. until the moisture content was between 3-7%. The dried granules were then milled through a 40 mesh screen using CO-MIL™.
Quantity
300 g
Type
reactant
Reaction Step One
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Quantity
8 L
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Synthesis routes and methods II

Procedure details

A 1% oxybutynin delivery system was prepared in the manner described in Example 8 except that the amount of oxybutynin chloride used was 1 gram and that 1 gram of Pluronic F68 was dissolved into 22 grams of water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pluronic F68
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
22 g
Type
solvent
Reaction Step Two
Yield
1%

Synthesis routes and methods III

Procedure details

The above composition was prepared by mixing the alcohol, oxybutynin chloride and glycerin in a jacketed mixer for about 5 minutes. The KLUCEL® HF was slowly added while continuing to mix. The water and sodium hydroxide solution are added to obtain a pH of about 6. After all ingredients were added, the mixing continued for 1.5 to 3 hours. The temperature of the mixer was maintained between 15-35° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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